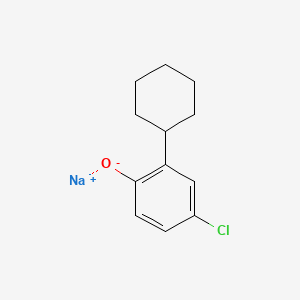

Sodium 4-chloro-2-cyclohexylphenolate

Description

Contextualization within Phenolic Compound Chemistry

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry. researchgate.net Their reactivity and diverse applications have spurred extensive research for over a century. nih.gov The parent molecule of the title compound, 4-chloro-2-cyclohexylphenol (B79803), is a disubstituted phenol (B47542), meaning that in addition to the hydroxyl group, the benzene (B151609) ring has two other substituents: a chlorine atom and a cyclohexyl group.

The presence of these substituents significantly influences the chemical properties of the phenol. The chlorine atom, being an electron-withdrawing group, increases the acidity of the phenolic proton. The bulky cyclohexyl group, on the other hand, introduces steric hindrance and increases the lipophilicity (fat-solubility) of the molecule.

The formation of Sodium 4-chloro-2-cyclohexylphenolate is a straightforward acid-base reaction. The acidic phenol reacts with a sodium base, such as sodium hydroxide (B78521) or sodium methoxide (B1231860), to form the corresponding sodium salt (phenoxide) and water or methanol. wikipedia.orggoogle.com This reaction is fundamental to the chemistry of phenols and is a common step in their use in synthesis. taylorandfrancis.com

The resulting sodium phenoxide is a salt that is typically more soluble in water than the parent phenol. The phenoxide ion is a strong nucleophile and can participate in a variety of chemical reactions, most notably the Williamson ether synthesis to form aryl ethers. wikipedia.org

Scope and Significance of Academic Inquiry

Academic inquiry into compounds like this compound and its precursor is driven by several factors. A primary area of interest is in the field of biocides, which are substances that can control or kill harmful microorganisms. Substituted phenols have a long history of use as disinfectants and preservatives. nih.gov The specific combination of a chloro- and a cyclohexyl- substituent on the phenol ring is likely to confer potent antimicrobial properties. The study of such compounds contributes to the development of new and more effective biocides.

Furthermore, the synthesis of specifically substituted phenols is an active area of research. nih.gov The ability to control the position and type of substituents on the phenol ring is crucial for tailoring the properties of the molecule for a specific application. Research in this area focuses on developing efficient and selective synthetic methods.

The physicochemical properties of these compounds are also of academic interest. For example, the lipophilicity and acidity of substituted phenols are important determinants of their biological activity and environmental fate. researchgate.net Computational studies are often employed to predict these properties and to understand the relationship between molecular structure and activity. researchgate.net

Historical Academic Context of Related Phenol Derivatives

The history of phenolic compounds as active agents dates back to the 19th century. Phenol itself, also known as carbolic acid, was one of the first antiseptics used in surgery by Joseph Lister. nih.gov This pioneering work laid the foundation for the development of a vast array of phenolic derivatives with improved efficacy and reduced toxicity.

Throughout the 20th century, research into substituted phenols flourished. It was discovered that the introduction of alkyl and halogen substituents onto the phenol ring could significantly enhance its antimicrobial activity. This led to the development of a wide range of commercial biocides.

The study of cyclohexylphenols, specifically, is a more recent development. These compounds are valued as intermediates in the synthesis of dyes, resins, and pharmaceuticals. chemicalbook.com The combination of a cyclohexyl group with a halogen, as in 4-chloro-2-cyclohexylphenol, represents a logical progression in the search for new molecules with useful properties.

The synthesis of such compounds has also evolved over time. Early methods often relied on harsh reaction conditions and produced mixtures of products. Modern synthetic chemistry, however, offers a range of more sophisticated techniques that allow for the selective and efficient synthesis of highly substituted phenols.

Interactive Data Tables

Below are interactive tables summarizing key data for the parent compound, 4-chloro-2-cyclohexylphenol, and the general properties of sodium phenoxides.

Table 1: Properties of 4-chloro-2-cyclohexylphenol

| Property | Value | Source |

| Molecular Formula | C12H15ClO | uni.lunih.govsigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 210.7 g/mol | synquestlabs.com |

| Melting Point | 59°C | alfa-chemistry.com |

| Boiling Point | 170°C | alfa-chemistry.com |

| CAS Number | 13081-17-9 | synquestlabs.comalfa-chemistry.com |

| Appearance | Not specified | |

| Solubility | Insoluble in water | biosynth.com |

Table 2: General Properties of Sodium Phenoxides

| Property | Description | Source |

| Appearance | Typically a white to reddish crystalline solid. | nih.gov |

| Solubility | Generally very soluble in water and alcohol. | |

| Reactivity | The phenoxide ion is a strong nucleophile. | wikipedia.org |

| Synthesis | Formed by reacting a phenol with a strong sodium base. | wikipedia.orggoogle.com |

| Uses | Used as an antiseptic and in organic synthesis. | nih.gov |

Properties

CAS No. |

85712-08-9 |

|---|---|

Molecular Formula |

C12H14ClNaO |

Molecular Weight |

232.68 g/mol |

IUPAC Name |

sodium;4-chloro-2-cyclohexylphenolate |

InChI |

InChI=1S/C12H15ClO.Na/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1 |

InChI Key |

LAKBDMSMNUVYJJ-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Reactant Selection

The successful synthesis of the target compound is critically dependent on the appropriate selection and preparation of its foundational precursors. These include a chlorinated phenol (B47542) to provide the chloro- and hydroxyl- functionalities and a cyclohexyl-donating reagent for the alkylation of the aromatic ring.

Chlorinated Phenol Precursors

The logical starting chlorinated phenol for the synthesis of 4-chloro-2-cyclohexylphenol (B79803) is 4-chlorophenol (B41353) . This precursor already contains the desired chlorine atom at the para position relative to the hydroxyl group. The hydroxyl group is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions. chemicalbook.com Therefore, starting with 4-chlorophenol directs the incoming cyclohexyl group to one of the ortho positions (C2 or C6).

Alternatively, one could start with 2-cyclohexylphenol (B93547) and subsequently introduce the chlorine atom. However, directing the chlorination specifically to the para-position (C4) can be challenging as the hydroxyl and cyclohexyl groups will direct to multiple positions, potentially leading to a mixture of isomers that are difficult to separate.

Cyclohexyl Derivative Integration

The introduction of the cyclohexyl group onto the phenol ring is typically achieved through an alkylation reaction. The most common alkylating agents for this purpose are cyclohexene (B86901) or cyclohexanol (B46403) . researchgate.netrsc.org In the presence of an acid catalyst, both reagents can generate a cyclohexyl carbocation (or a related electrophilic species), which then attacks the electron-rich phenol ring. unive.it Cyclohexene is often preferred as the reaction with cyclohexanol can produce water as a byproduct, which may inhibit the performance of certain catalysts. researchgate.net

Direct Synthesis Routes to Sodium 4-chloro-2-cyclohexylphenolate

The most direct pathway to the target compound involves the synthesis of the substituted phenol, 4-chloro-2-cyclohexylphenol, followed by its conversion to the corresponding sodium salt.

Phenol Alkylation and Subsequent Salt Formation

The primary method for synthesizing 4-chloro-2-cyclohexylphenol is the Friedel-Crafts alkylation of 4-chlorophenol with cyclohexene or cyclohexanol. libretexts.orgopenstax.org This reaction is an electrophilic aromatic substitution where the phenol ring acts as the nucleophile.

The reaction is carried out by treating 4-chlorophenol with the alkylating agent in the presence of an acid catalyst. openstax.org A variety of catalysts can be employed for this purpose, ranging from traditional Lewis acids to solid acid catalysts. The choice of catalyst can significantly influence the reaction's efficiency and the ratio of ortho to para alkylated products. unive.it

Catalyst Comparison in Phenol Alkylation with Cyclohexene

| Catalyst Type | Example(s) | Key Characteristics |

|---|---|---|

| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | High reactivity; can be difficult to handle and separate from the product. beyondbenign.org |

| Homogeneous Brønsted Acids | H₂SO₄, H₃PO₄, CH₃SO₃H | Strong acids that can lead to side reactions; corrosive nature. unive.itquickcompany.in |

| Heterogeneous Solid Acids | Zeolites (H-BEA, H-Mordenite), Amberlyst resins, Acid-treated clays (B1170129) | Reusable and easily separable; can offer improved selectivity; greener alternatives. researchgate.netrsc.orgunive.itbeyondbenign.orgquickcompany.in |

The reaction mechanism involves the protonation of cyclohexene by the acid catalyst to form a cyclohexyl carbocation. This electrophile then attacks the electron-rich 4-chlorophenol ring, preferentially at the position ortho to the strongly activating hydroxyl group. Subsequent deprotonation of the intermediate restores the aromaticity of the ring, yielding 4-chloro-2-cyclohexylphenol.

Once the 4-chloro-2-cyclohexylphenol has been synthesized and purified, it is converted to This compound through a simple acid-base reaction. Treatment of the phenol with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOCH₃), in a suitable solvent will deprotonate the acidic phenolic hydroxyl group to form the corresponding sodium phenolate (B1203915) salt.

Nucleophilic Substitution Reactions in Phenolate Synthesis

While nucleophilic aromatic substitution is a common method for synthesizing some phenol derivatives, it is generally not a viable route for preparing 4-chloro-2-cyclohexylphenol. chemicalbook.com In a potential, though unlikely, scenario, a di-halogenated benzene (B151609) ring with a suitable leaving group could be reacted with a cyclohexyl nucleophile and hydroxide. However, such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently. chemicalbook.com The hydroxyl group of a phenol is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. openstax.org Therefore, the electrophilic alkylation route is the more practical and widely applied strategy.

Advanced Synthetic Strategies

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally friendly processes. For the synthesis of substituted phenols like 4-chloro-2-cyclohexylphenol, several advanced strategies can be considered.

One such approach is the use of shape-selective solid acid catalysts , such as zeolites. rsc.orgquickcompany.in The defined pore structure of these materials can influence the regioselectivity of the alkylation, potentially favoring the formation of the desired 2-substituted isomer over other products. For instance, zeolites like H-Mordenite and H-beta have been investigated for the selective synthesis of 4-cyclohexylphenol (B75765) from phenol and cyclohexanol or cyclohexene. quickcompany.in

Furthermore, hydroalkylation of phenol using a palladium catalyst and a molten salt has been shown to selectively produce 4-cyclohexylphenol. chemicalbook.com Adapting such catalytic systems for chlorinated phenols could offer an alternative synthetic route.

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. For Sodium 4-chloro-2-cyclohexylphenolate, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic and cyclohexyl protons. The aromatic region would likely display a set of multiplets corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns and coupling constants would be crucial in confirming the 1,2,4-substitution pattern. The cyclohexyl group would produce a complex series of overlapping signals in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing the number of unique carbon environments. Distinct signals would be expected for the six carbons of the cyclohexyl ring and the six carbons of the aromatic ring. The carbon attached to the oxygen (the phenolate (B1203915) carbon) would be significantly deshielded.

Although specific experimental data for this compound is not available, a 2023 article in the Journal of Medicinal Chemistry mentions the use of 4-chloro-2-cyclohexylphenol (B79803) as a starting material in the synthesis of other compounds. acs.orgnih.gov The study employed standard NMR techniques for the characterization of its products, highlighting the routine application of this method for similar molecular scaffolds. acs.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For the related compound, 4-chloro-2-cyclohexylphenol, a mass spectrum is available in the NIST Chemistry WebBook. nist.gov

The electron ionization mass spectrum of 4-chloro-2-cyclohexylphenol would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 3:1 ratio would be anticipated. Common fragmentation pathways would likely involve the loss of the cyclohexyl group or other characteristic fragments.

Expected Fragmentation Data for 4-chloro-2-cyclohexylphenol:

| Fragment | Description |

| M+ | Molecular Ion |

| [M - C₆H₁₁]⁺ | Loss of the cyclohexyl group |

This table is illustrative and based on general principles of mass spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The NIST Chemistry WebBook indicates the availability of an IR spectrum for 4-chloro-2-cyclohexylphenol. nist.gov In the IR spectrum of this phenol (B47542), a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration. The spectrum would also show C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule, as well as C=C stretching vibrations for the aromatic ring and a C-Cl stretching vibration. For the sodium salt, this compound, this broad O-H band would be absent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the benzene ring. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption maxima characteristic of a substituted phenolate. The position and intensity of these absorptions would be influenced by the chloro and cyclohexyl substituents on the aromatic ring. No specific UV-Vis spectral data for this compound is currently available in the public domain.

Solid-State Structural Analysis

The analysis of the solid-state structure of a compound provides definitive information about the spatial arrangement of atoms in the crystalline form.

X-ray Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice of this compound.

A search of the Cambridge Structural Database, a repository for crystal structures, did not yield any entries for either this compound or 4-chloro-2-cyclohexylphenol, indicating that their crystal structures have not been publicly deposited. cam.ac.ukcam.ac.uk

Crystallographic Data Analysis and Interpretation

If a crystalline form of this compound were to be analyzed by X-ray diffraction, the resulting data would be used to generate a detailed crystallographic information file (CIF). This file would contain information such as the crystal system, space group, unit cell dimensions, atomic coordinates, and displacement parameters.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

This table represents the type of data that would be obtained from an X-ray diffraction experiment; no such data is currently available for the specified compound.

Analysis of this data would reveal the precise conformation of the cyclohexyl ring and its orientation relative to the substituted benzene ring. It would also show how the sodium ions are coordinated to the phenolate oxygen atoms and potentially to other solvent molecules if present in the crystal structure, providing a complete picture of the solid-state architecture of the compound.

Conformational Analysis and Stereochemical Insights

A comprehensive analysis of the conformational and stereochemical properties of this compound is hindered by a notable lack of specific experimental or computational data in the public domain. While general principles of stereochemistry and conformational analysis of substituted phenols and cyclohexanes can be applied for a theoretical discussion, specific quantitative data such as rotational energy barriers, preferred dihedral angles, and the relative energies of different conformers are not available in the reviewed scientific literature.

The structure of this compound presents several key areas for conformational and stereochemical investigation:

Rotation around the Phenyl-Cyclohexyl Bond: The single bond connecting the phenyl and cyclohexyl rings allows for rotation, leading to different spatial arrangements of the two rings relative to each other. The energy barrier for this rotation would be influenced by steric interactions between the hydrogen atoms on the cyclohexyl ring and the phenolate oxygen and the aromatic ring. The presence of the chloro and sodium phenolate groups would also exert electronic effects influencing the rotational profile. However, no studies detailing these rotational barriers or the preferred dihedral angles for this specific molecule have been found.

Stereoisomerism: The 2-position of the cyclohexyl ring is a chiral center, meaning that this compound can exist as a pair of enantiomers (R and S isomers). The specific synthesis methods would determine whether the product is a racemic mixture or a single enantiomer. Furthermore, the combination of the chiral center and the conformational isomerism of the cyclohexyl ring can lead to a complex mixture of diastereomers if other stereocenters were present. The specific stereochemistry has not been reported.

To provide a detailed and scientifically accurate conformational analysis and to gain stereochemical insights, further research would be required. This would ideally involve:

X-ray Crystallography: To determine the solid-state conformation of the molecule, including the precise bond angles, bond lengths, and the relative orientation of the phenyl and cyclohexyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could provide information about the through-space proximity of different protons, helping to elucidate the preferred conformation in solution. Low-temperature NMR could potentially be used to study the dynamics of the cyclohexyl ring flip.

Computational Chemistry: Quantum mechanical calculations could model the potential energy surface for rotation around the phenyl-cyclohexyl bond, predict the relative energies of different conformers, and provide insights into the electronic structure.

Without such data, any discussion on the conformational analysis and stereochemical insights of this compound remains speculative.

Reactivity and Mechanistic Investigations

Fundamental Reaction Mechanisms

Nucleophilic Reactivity of the Phenolate (B1203915) Anion

The phenolate anion of sodium 4-chloro-2-cyclohexylphenolate is an ambident nucleophile, meaning it has two potentially reactive sites: the oxygen atom and the carbon atoms of the aromatic ring. acs.orgacs.org The negatively charged oxygen atom makes the anion a potent nucleophile. rsc.org While reactions can occur at the oxygen (O-attack), such as in ether synthesis, the phenolate anion's primary role in the context of aromatic chemistry is to activate the benzene (B151609) ring towards electrophilic attack. byjus.com The strong electron-donating nature of the -O⁻ group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to reaction with electrophiles. quora.comyoutube.com

Studies on various phenolate ions have shown that they are reactive species, and their nucleophilicity can be correlated with the pKa values of the corresponding phenols. rsc.org In reactions with electrophiles, phenolate ions can compete with other nucleophiles present in the system. rsc.org While C-alkylation of phenolates is possible, O-attack is often kinetically favored in polar aprotic solvents, whereas C-attack is favored under thermodynamic control. acs.org

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction for phenols and their corresponding phenolates. byjus.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

The regioselectivity of EAS on the this compound ring is governed by the directing effects of the existing substituents. lumenlearning.com

Phenolate (-O⁻): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. quora.comlibretexts.org

Chlorine (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho-, para-director because its lone pairs can participate in resonance. libretexts.orglibretexts.org

Cyclohexyl (-C₆H₁₁): This is a weakly activating alkyl group and an ortho-, para-director. libretexts.org

In this polysubstituted system, the powerful activating and directing effect of the phenolate anion dominates. youtube.com The para position is occupied by the chlorine atom, and one ortho position is blocked by the cyclohexyl group. Therefore, electrophilic attack is predominantly directed to the vacant ortho position (C6). Common electrophilic aromatic substitution reactions are summarized in the table below.

Interactive Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagents | Expected Major Product |

|---|---|---|---|

| Nitration | Nitronium ion (NO₂⁺) | Dilute HNO₃ byjus.com | Sodium 4-chloro-2-cyclohexyl-6-nitrophenolate |

| Halogenation | Br⁺ or Cl⁺ | Br₂ in CHCl₃ or Cl₂ byjus.comyoutube.com | Sodium 6-bromo-4-chloro-2-cyclohexylphenolate |

| Sulfonation | SO₃ | Concentrated H₂SO₄ | Sodium 4-chloro-2-cyclohexyl-6-sulfophenolate |

| Friedel-Crafts Alkylation | Carbocation (R⁺) | R-Cl / AlCl₃ | Sodium 4-chloro-2-cyclohexyl-6-alkylphenolate |

| Kolbe-Schmitt Reaction | CO₂ | 1. CO₂ 2. H⁺ byjus.com | 5-Chloro-3-cyclohexyl-2-hydroxybenzoic acid |

Radical Species Generation and Reactions (e.g., upon irradiation)

Ultraviolet (UV) irradiation of 2-cyclohexyl-4-chlorophenol in aqueous alkaline solutions (pH 8), where it exists as the phenolate, leads to the formation of radical species. Research has shown that within minutes of irradiation, the primary event is the replacement of the 4-chloro group with a hydroxyl group, forming a hydroquinone (B1673460) derivative. In the presence of oxygen, these hydroquinones are subsequently oxidized to produce substituted semiquinone radical anions.

While direct evidence for the initial formation of carbon-centered aryl radicals from the loss of chlorine is elusive from direct observation, their existence has been confirmed through spin-trapping experiments.

Interactive Table 2: Radical Species Generated from this compound upon UV Irradiation

| Precursor | Condition | Intermediate Species | Observed Radical Species |

|---|---|---|---|

| 2-Cyclohexyl-4-chlorophenol (in alkaline solution) | UV irradiation | 2-Cyclohexylhydroquinone | 2-Cyclohexyl-semiquinone radical anion |

| 2-Cyclohexyl-4-chlorophenol (in alkaline solution) | UV irradiation with spin trap | Aryl radical (after Cl• loss) | Spin-trapped aryl radical adduct |

Chemical Degradation Pathways

Hydrolysis Mechanisms

Aryl chlorides are generally resistant to hydrolysis under standard conditions due to the strength of the carbon-chlorine bond, which is fortified by the interaction of chlorine's lone pairs with the benzene ring's π-system. chemguideforcie.co.ukphysicsandmathstutor.com Consequently, simple nucleophilic substitution of the chlorine atom by water or hydroxide (B78521) is not a facile process.

However, the degradation of chlorophenols can be induced photochemically. Studies on the degradation of 4-chlorophenol (B41353) and its derivatives show that UV irradiation can facilitate the cleavage of the C-Cl bond. nih.govnih.gov For 2-cyclohexyl-4-chlorophenol in an aqueous alkaline environment, UV light promotes a photo-hydrolysis reaction where the chlorine atom at the C4 position is substituted by a hydroxyl group. This process leads to the formation of a substituted hydroquinone as a primary degradation product. The degradation efficiency is dependent on factors such as pH and UV intensity. nih.gov

Oxidation Reactions

The oxidation of this compound is closely linked to its radical-forming tendencies and hydrolysis pathway. The hydroquinone intermediate formed during photochemical degradation is susceptible to oxidation. researchgate.net In the presence of molecular oxygen, the hydroquinone can be oxidized to the corresponding quinone. ut.ac.ir This oxidation often proceeds through a semiquinone radical intermediate. ut.ac.iracs.orgnih.gov

Photo-hydrolysis: The initial molecule undergoes UV-induced displacement of the chlorine atom to form a hydroquinone.

Oxidation to Semiquinone: The hydroquinone is oxidized, often by molecular oxygen, in a one-electron step to form a semiquinone radical anion. nih.govresearchgate.net

Oxidation to Quinone: The semiquinone radical can be further oxidized to form the final quinone product. researchgate.net

This autoxidation process is pH-dependent, with rates generally increasing in more alkaline solutions. nih.gov The quinone product itself can sometimes catalyze the oxidation of the remaining hydroquinone, a phenomenon known as self-acceleration. nih.gov Studies on the combined effects of UV irradiation and ozonation on similar chlorophenols have identified hydroquinone and benzoquinone derivatives as key intermediates in the degradation pathway. nih.gov

Formation of Reaction Intermediates and Byproducts

The photolytic degradation of this compound results in the formation of various transient reaction intermediates and byproducts before complete mineralization is achieved. Drawing parallels from the extensive research on 4-chlorophenol degradation, a plausible sequence of intermediate formation can be outlined. researchgate.netresearchgate.net

Following the initial attack by hydroxyl radicals, a primary intermediate formed is likely 4-chlorocatechol (B124253) , resulting from the hydroxylation of the benzene ring. researchgate.netacs.org Another potential initial hydroxylation product is 4-chlororesorcinol . researchgate.net The formation of these chlorinated dihydroxybenzenes is a common step in the degradation of chlorophenols.

Further oxidation of these intermediates leads to the formation of quinone-type structures. For example, 4-chlorocatechol can be oxidized to benzoquinone . researchgate.net The aromatic ring of these intermediates is susceptible to cleavage by hydroxyl radicals, leading to the formation of various aliphatic organic acids.

Studies on 4-chlorophenol have identified a range of these acidic byproducts, including:

Maleic acid

Malonic acid

Malic acid

Succinic acid

Adipic acid

Acrylic acid

Oxalic acid

Fumaric acid

Acetic acid

Formic acid researchgate.net

The specific distribution and concentration of these intermediates depend on the reaction conditions, such as the type of AOP used (e.g., UV/H₂O₂, photo-Fenton), the pH, and the reaction time. nih.gov For example, the photo-Fenton process, which involves UV light, H₂O₂, and iron ions, has been shown to be highly effective in degrading 4-chlorophenol and its intermediates. nih.govresearchgate.net

Ultimately, these smaller organic acids are further oxidized to carbon dioxide and water, completing the mineralization process. The identification and monitoring of these intermediates are crucial for understanding the degradation pathway and ensuring the complete removal of toxic compounds from the environment.

Interactive Data Table of Identified Intermediates in the Degradation of Structurally Similar Compounds

| Intermediate Compound | Chemical Formula | Role in Degradation Pathway |

| 4-Chlorocatechol | C₆H₅ClO₂ | Primary hydroxylated intermediate. researchgate.netacs.org |

| 4-Chlororesorcinol | C₆H₅ClO₂ | Alternative initial hydroxylation product. researchgate.net |

| Benzoquinone | C₆H₄O₂ | Oxidation product of dihydroxybenzenes. researchgate.net |

| Hydroquinone | C₆H₆O₂ | A potential intermediate from dechlorination. researchgate.net |

| 1,2,4-Benzenetriol | C₆H₆O₃ | A further hydroxylated product. acs.org |

| Maleic Acid | C₄H₄O₄ | Ring-opened aliphatic acid byproduct. researchgate.net |

| Oxalic Acid | C₂H₂O₄ | A common final acidic byproduct before mineralization. researchgate.net |

| Acetic Acid | C₂H₄O₂ | A small organic acid formed during degradation. researchgate.net |

Environmental Transformation and Fate Studies

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For Sodium 4-chloro-2-cyclohexylphenolate, key abiotic processes include photodegradation, hydrolysis, and sorption to soil and sediment.

Photodegradation Kinetics and Product Identification in Water and Soil

Direct photolysis of chlorophenols in water can occur through the absorption of ultraviolet radiation, leading to the cleavage of the carbon-chlorine bond. Irradiation of 4-chloro-2-cyclohexylphenol (B79803) with UV light is known to produce a reactive radical species, which can then participate in further reactions biosynth.com. The degradation of related compounds like 4-chlorophenol (B41353) and 2,4-dichlorophenol (B122985) has been shown to be influenced by photodegradation irost.irresearchgate.net. For instance, the photodegradation of 4-nitrophenol, another substituted phenol (B47542), follows first-order kinetics and can be enhanced by photocatalysts like titanium dioxide frontiersin.org. The presence of substances like humic acids in natural waters can also influence photodegradation rates, sometimes acting as photosensitizers.

In soil environments, photodegradation is generally limited to the very top layer of soil that is exposed to sunlight. The effectiveness of this process is influenced by soil composition, moisture content, and the presence of photosensitizing agents.

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The carbon-chlorine bond on an aromatic ring, such as in this compound, is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions wikipedia.orgresearchgate.net. Organochlorine compounds, in general, exhibit slow rates of hydrolysis escholarship.org. The rate of hydrolysis can be influenced by pH, with increased rates often observed under more alkaline conditions for some organophosphorus esters, though this is not a universal rule for all organochlorine compounds escholarship.org. For many organochlorine pesticides, hydrolysis is a very slow degradation pathway in the environment nih.gov. Given the stability of the aryl-halide bond, significant hydrolysis of this compound in aqueous systems is not expected to be a primary degradation route.

Sorption and Leaching Behavior in Soil and Sediment Matrices

The sorption of organic compounds to soil and sediment is a critical process that affects their mobility and bioavailability. For non-polar organic compounds, sorption is primarily driven by partitioning into soil organic matter ecetoc.orgepa.gov. The octanol-water partition coefficient (log Kow) is a key parameter used to predict the extent of sorption. For 4-chloro-2-cyclohexylphenol, the estimated log Kow (logP) is 4.093, indicating a high potential for sorption to soil and organic matter chemeo.com.

The sorption of chlorophenols to soil is influenced by factors such as the organic carbon content of the soil, pH, and the pKa of the compound epa.govresearchgate.net. Since this compound is the sodium salt of a phenol, it will exist in its phenolate (B1203915) form in neutral to alkaline environments, which can affect its sorption behavior. The cyclohexyl group, being a bulky and non-polar substituent, is expected to significantly increase the hydrophobicity of the molecule, thereby enhancing its tendency to sorb to soil organic matter compared to simpler chlorophenols.

Leaching, the process of a chemical moving through the soil with water, is inversely related to sorption. Due to its high predicted sorption coefficient, this compound is expected to have low mobility in soil and is unlikely to leach significantly into groundwater. However, factors such as soil type, rainfall intensity, and agricultural practices can influence its transport.

Biotransformation Pathways

Biotransformation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms. This is a major pathway for the environmental degradation of many organic pollutants.

Microbial Degradation Mechanisms (e.g., bacterial inhibition, biodegradation)

The microbial degradation of chlorophenols has been extensively studied. Bacteria capable of degrading chlorophenols often employ mono- or dioxygenase enzymes to initiate the breakdown of the aromatic ring nih.gov. The position of the chlorine atom on the phenolic ring can influence the rate and pathway of degradation nih.gov.

For many chlorophenols, the initial step in aerobic degradation is hydroxylation of the aromatic ring to form a chlorocatechol nih.gov. This is then followed by ring cleavage. The presence of the bulky cyclohexyl group in this compound may present a steric hindrance to the enzymes responsible for this initial hydroxylation, potentially slowing down the degradation process compared to simpler chlorophenols. The degradation of other alkylphenols, such as nonylphenol, has been shown to be influenced by the structure of the alkyl chain nih.gov.

Some microorganisms can degrade chlorophenols under anaerobic conditions through a process called reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom nih.gov. This process can be a crucial first step in the breakdown of more highly chlorinated phenols.

While specific studies on the microbial degradation of this compound are lacking, it is plausible that a consortium of microorganisms would be required for its complete mineralization, potentially involving initial breakdown of the alkyl side chain followed by degradation of the chlorinated aromatic ring. At high concentrations, chlorophenols can be inhibitory or toxic to some microorganisms, which can limit their biodegradation researchgate.net.

Identification of Microbial Metabolites

The identification of metabolites is crucial for understanding the biodegradation pathway of a compound. For the aerobic degradation of 4-chlorophenol, common metabolites include 4-chlorocatechol (B124253), which is then further degraded researchgate.net. In the degradation of other substituted phenols, a variety of intermediates can be formed. For example, the degradation of 4-chloro-2-nitrophenol (B165678) by Exiguobacterium sp. PMA was found to proceed through the formation of 4-chloro-2-aminophenol and 2-aminophenol (B121084) nih.govresearchgate.net. Another study on the biotransformation of 4-chloro-2-nitrophenol by a marine Bacillus sp. identified 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, and 5-chloro-2-methylbenzoxazole (B95198) as metabolites nih.gov.

Given the structure of this compound, potential initial microbial metabolites could result from the hydroxylation of the aromatic ring, leading to the formation of a chlorocyclohexyl-catechol. Alternatively, initial degradation could occur on the cyclohexyl ring. Without specific experimental data, the exact metabolic pathway and resulting intermediates for this compound remain speculative.

Environmental Persistence and Transport Modeling

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down or removed. Transport modeling uses the chemical's properties to predict its movement through air, water, and soil. For this compound, these factors are heavily influenced by the behavior of chlorophenols in general.

Key Processes Influencing Persistence and Transport:

Biodegradation: This is a primary pathway for the breakdown of chlorophenols in the environment. The rate and mechanism depend on environmental conditions (aerobic vs. anaerobic) and the degree of chlorine substitution. Under aerobic conditions, microorganisms can initiate degradation by oxygenating the compound into chlorocatechols, followed by ring cleavage. researchgate.net Resistance to biodegradation tends to increase with a higher number of chlorine atoms on the phenol ring. cdc.gov Generally, low levels of chlorophenols in water and soil are broken down by microorganisms within days or weeks. cdc.gov

Sorption: Chlorophenols have a tendency to adsorb (stick) to soil and sediment particles. cdc.gov This mobility is inversely related to the soil's organic carbon content; higher organic carbon leads to stronger adsorption and less movement. tandfonline.com The organic carbon-normalized soil-water partition coefficient (Koc) is a key parameter in modeling this behavior. epa.govchemsafetypro.com A higher Koc value indicates lower mobility. chemsafetypro.com The process is also pH-dependent; under more alkaline conditions, mobility in soil can increase. cdc.gov

Photodegradation: In the presence of sunlight, particularly UV radiation, chlorophenols in surface water can undergo photodegradation. nih.gov This process involves the breaking of the carbon-chlorine bond and can be a significant degradation pathway near the water's surface. cdc.govresearchgate.net The half-life for some chlorophenols under UV irradiation can be a matter of hours. lu.se

Volatilization: The tendency of a chemical to move from water or soil into the air is known as volatilization. For chlorophenols, this is more significant for compounds with fewer chlorine atoms, such as mono- and dichlorophenols. cdc.gov The process is influenced by factors like temperature and pH. cdc.gov

Modeling Parameters for Related Chlorophenols

To predict the environmental fate of this compound, models use parameters derived from structurally similar compounds. The following tables provide data for representative chlorophenols that help estimate its potential behavior.

Table 1: Estimated Environmental Half-Life of Related Chlorophenols This table presents data for compounds structurally related to this compound to provide an estimate of its likely persistence. Half-life is the time required for half of the applied substance to be degraded.

| Compound | Medium | Condition | Half-Life | Citation |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Soil | Field | ~10 days | juniperpublishers.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Water | Aquatic | <10 days | juniperpublishers.com |

| Chlorothalonil | Soil | Field | <1 - 3.5 days | nih.gov |

| 4-Hydroxychlorothalonil | Soil | Field | 10 - 22 days | nih.gov |

| Pentachlorophenol (PCP) | Water | UV/TiO2/H2O2 | 3.3 hours | lu.se |

Table 2: Soil Sorption and Mobility of Related Chlorophenols The Soil Organic Carbon-Water Partition Coefficient (Koc) indicates a chemical's tendency to bind to soil particles. A higher Koc value suggests lower mobility and less potential for leaching into groundwater.

| Compound | LogKow | LogKoc | Mobility Classification | Citation |

| 2,4-Dichlorophenol (2,4-DCP) | 3.23 | 2.73 | Low to Moderate | tandfonline.com |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | 3.69 | 3.03 | Low to Moderate | tandfonline.com |

| Pentachlorophenol (PCP) | 5.12 | - | Low | tandfonline.com |

Based on the data for related compounds, it is predicted that this compound would be moderately persistent in the environment. Its mobility in soil would be low to moderate, with a significant portion adsorbing to organic matter, which limits its transport into groundwater. tandfonline.com In surface waters, photodegradation would likely be a relevant degradation pathway, while in soil and sediment, microbial biodegradation would be the primary mechanism for its eventual removal from the environment. cdc.govnih.gov

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Molecular Orbital (MO) theory would describe the distribution and energy of electrons in Sodium 4-chloro-2-cyclohexylphenolate. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.

A hypothetical MO analysis would likely show the HOMO localized on the phenolate (B1203915) oxygen atom, reflecting its high electron density and propensity to act as an electron donor. The LUMO, in contrast, might be distributed across the aromatic ring and the carbon-chlorine bond.

Table 1: Hypothetical Molecular Orbital Properties of 4-chloro-2-cyclohexylphenolate Anion

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -2.5 eV | Electron-donating capability |

| LUMO Energy | 1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.0 eV | Chemical stability and reactivity |

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a molecule to its energy. mdpi.com DFT calculations can provide a range of "reactivity descriptors" that predict how and where a molecule might react. mdpi.com

For the 4-chloro-2-cyclohexylphenolate anion, key DFT-derived descriptors would include:

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness. mdpi.com

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack. For the phenolate anion, the oxygen atom would be predicted as a primary site for electrophilic attack.

Table 2: Predicted DFT Reactivity Descriptors for 4-chloro-2-cyclohexylphenolate Anion

| Descriptor | Predicted Trend | Implication for Reactivity |

| Chemical Potential (μ) | High | Prone to electron donation |

| Chemical Hardness (η) | Moderate | Moderate stability |

| Electrophilicity Index (ω) | Low | More likely to act as a nucleophile |

| Fukui Function (f-) | Highest on Oxygen | Site for electrophilic attack |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of their behavior.

The behavior of this compound in a solution is critically influenced by its interactions with solvent molecules. MD simulations can model the solvation process, where solvent molecules arrange themselves around the solute. In an aqueous environment, water molecules would be expected to form a hydration shell around the sodium cation and the polar phenolate group. The thermodynamics of this process, such as the free energy of solvation, could be calculated to understand the compound's solubility.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In silico SAR studies aim to correlate a molecule's structural features with its biological activity. nih.gov These methods are crucial in fields like drug discovery and toxicology. nih.govmdpi.com For this compound, SAR studies would involve building a computational model that links its structural properties (e.g., size, shape, electronic features) to a specific biological endpoint. This often involves comparing the compound to a library of molecules with known activities to identify key features responsible for its effects.

For instance, a hypothetical SAR model might investigate how the positions of the chloro and cyclohexyl substituents on the phenol (B47542) ring influence its binding affinity to a particular protein. The model could suggest that the chlorine atom at the para position and the bulky cyclohexyl group at the ortho position are critical for a specific interaction.

Reaction Pathway Modeling and Transition State Analysis

No peer-reviewed studies detailing the reaction pathway modeling or transition state analysis for the synthesis or reactivity of this compound were found. Computational chemistry can be employed to model reaction mechanisms, identify transition states, and calculate activation energies, providing deep insights into the kinetics and thermodynamics of a chemical process. For instance, the alkylation of phenol to form 2-cyclohexylphenol (B93547) involves an electrophilic attack on the phenol ring, which could be modeled to determine the preferred reaction pathway (ortho vs. para substitution) and the structures of the transition states. However, such a specific study for the chloro-substituted derivative is not available.

Industrial and Advanced Material Applications

Role as Chemical Building Block in Organic Synthesis

The deprotonated hydroxyl group in Sodium 4-chloro-2-cyclohexylphenolate makes it a potent nucleophile, positioning it as a versatile building block in organic synthesis. This reactivity is central to its application as a precursor for a range of specialty chemicals and intermediates.

Precursor for Complex Molecules and Specialty Chemicals

This compound is a key starting material for producing more complex molecules through reactions such as the Williamson ether synthesis. In this reaction, the phenolate (B1203915) anion reacts with an alkyl halide to form an alkyl aryl ether. This fundamental transformation is a gateway to a diverse array of specialty chemicals. For instance, a patent describes the reaction of sodium 4-cyclohexylphenolate with N-ethyl-N-β-chloroethyl-m-toluidine to produce an intermediate that, after further reactions, yields a styryl dyestuff. While this example uses the non-chlorinated analogue, the principle of using the phenolate as a nucleophile to build larger, functional molecules is directly applicable.

The synthesis of such complex molecules is critical in various industrial fields, including the development of advanced materials and performance chemicals. The specific structure of the resulting molecules, which incorporates the 4-chloro-2-cyclohexylphenyl group, can impart desirable properties such as thermal stability, specific solubility characteristics, and unique electronic properties.

Utility in Agrochemical and Pharmaceutical Intermediate Synthesis

The structural motif of chlorinated phenols is present in numerous agrochemicals and pharmaceuticals. Consequently, this compound serves as a valuable intermediate in the synthesis pathways for these products. In the agrochemical sector, phenoxy herbicides are a well-established class of compounds. For example, 4-chloro-2-methylphenoxyacetate sodium salt (MCPA-Na) is a widely used selective herbicide for controlling broad-leaf weeds. nih.gov The synthesis of such compounds often involves the reaction of a substituted sodium phenolate with a suitable chloro-aliphatic acid or ester. This highlights the potential of this compound as a precursor for new herbicidal agents.

In the pharmaceutical industry, the diaryl ether linkage, which can be formed from a phenolate, is a common feature in many drug candidates. A notable example is the development of selective inhibitors of the NaV1.7 sodium channel for the treatment of pain. One such inhibitor features a 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy] moiety, underscoring the relevance of chlorophenoxy structures in medicinal chemistry. nih.gov The synthesis of these complex molecules often relies on the nucleophilic substitution reaction of a substituted phenolate, such as this compound, with an appropriate aromatic or heterocyclic halide.

Table 1: Examples of Synthetic Pathways Involving Substituted Phenolates

| Precursor | Reagent | Product Type | Application Area |

|---|---|---|---|

| Sodium 4-cyclohexylphenolate | N-ethyl-N-β-chloroethyl-m-toluidine | Dyestuff Intermediate | Dyes |

| 4-chloro-2-methylphenolate | Chloroacetic acid derivative | Herbicide | Agrochemicals |

Polymer Stabilization Mechanisms

The inherent structure of the 4-chloro-2-cyclohexylphenol (B79803), from which the sodium salt is derived, makes it an effective agent for polymer stabilization. Phenolic compounds are well-known for their ability to protect polymers from degradation caused by oxidative processes and UV radiation.

Antioxidant Properties in Polymeric Systems

The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the highly reactive peroxy radicals (ROO•) that propagate the oxidation chain. This transfer neutralizes the peroxy radical and forms a more stable phenoxyl radical. The steric hindrance provided by the cyclohexyl group at the ortho position to the hydroxyl group helps to stabilize this phenoxyl radical, preventing it from initiating new degradation chains. This scavenging of free radicals is a critical function that extends the service life of a wide range of polymers.

UV Stabilization in Materials Science

In addition to protecting against thermo-oxidative degradation, phenolic antioxidants contribute to the stabilization of polymers against the damaging effects of ultraviolet (UV) radiation. nih.gov UV radiation can lead to the formation of free radicals, which initiate photo-oxidation, resulting in color fading, embrittlement, and surface cracking of the polymer. specialchem.com

While specialized UV absorbers, such as benzotriazoles and benzophenones, are the primary defense against UV light, phenolic antioxidants play a crucial synergistic role. eupegypt.com They function by quenching the free radicals that are generated by the UV exposure that is not absorbed by the primary UV absorber. By scavenging these radicals, they prevent the subsequent oxidative reactions that would otherwise degrade the polymer matrix. This dual-functionality of acting as both a primary antioxidant and a secondary UV stabilizer makes compounds like 4-chloro-2-cyclohexylphenol valuable additives in the formulation of durable, weather-resistant plastics and other polymeric materials. basf.com

Table 2: Polymer Stabilization Mechanisms

| Stabilization Type | Mechanism | Role of Phenolic Compound |

|---|---|---|

| Antioxidant | Free radical scavenging | Donates a hydrogen atom to peroxy radicals, terminating the oxidation chain reaction. |

Surfactant and Detergent Chemistry (as a precursor component)

This compound can serve as a hydrophobic starting material for the synthesis of non-ionic surfactants. The production of alkylphenol ethoxylates (APEs) is a major application of substituted phenols in the surfactant industry. google.com

The synthesis involves the ethoxylation of the corresponding phenol (B47542), 4-chloro-2-cyclohexylphenol. In this process, the phenol is reacted with ethylene (B1197577) oxide in the presence of a basic catalyst. The ethylene oxide molecules add to the hydroxyl group, forming a polyethylene (B3416737) glycol chain (also known as a polyoxyethylene chain).

The resulting molecule has a dual character: the substituted phenyl ring constitutes the hydrophobic (lipophilic or oil-attracting) "tail," while the polyoxyethylene chain forms the hydrophilic (water-attracting) "head." The length of the ethoxylate chain can be controlled during the synthesis to achieve a desired hydrophilic-lipophilic balance (HLB), which in turn determines the surfactant's properties and applications, such as emulsification, wetting, and dispersion. venus-goa.com Although concerns about the environmental impact of some APEs have led to the development of alternatives, the fundamental chemistry of using substituted phenols like 4-chloro-2-cyclohexylphenol as a hydrophobic base for non-ionic surfactants remains a significant area of industrial chemistry. google.com

Biocidal and Antimicrobial Applications (e.g., inhibition of sulfate-reducing bacteria)

No information is available in the public domain regarding the use of this compound for biocidal or antimicrobial purposes. Research detailing its effectiveness against specific microorganisms, including sulfate-reducing bacteria, could not be located.

Data Tables

Due to the absence of research findings, no data tables on the biocidal efficacy of this compound can be generated.

Analytical Chemistry for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating sodium 4-chloro-2-cyclohexylphenolate from complex mixtures prior to its detection and quantification. This separation is essential to avoid interference from other compounds that may be present in the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is a critical step in its accurate quantification.

For the analysis of chlorinated phenols, reversed-phase HPLC is a common approach. nih.govoup.com A C18 column is often the stationary phase of choice, offering good separation for a wide range of organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. jcsp.org.pk To ensure that the phenolic group remains protonated and to achieve better peak shape, the mobile phase is often acidified with a small amount of an acid like acetic acid or formic acid. chromforum.org

A specific HPLC method for the analysis of 4-chloro-2-cyclohexylphenol (B79803) has been described using a Newcrom R1 column. sielc.com This method utilizes a mobile phase composed of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can be employed for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

Table 1: Illustrative HPLC Method Parameters for 4-chloro-2-cyclohexylphenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile, Water, Formic Acid | sielc.com |

| Detection | UV (e.g., 280 nm) | chromforum.org |

This table presents a summary of a potential HPLC method based on available data for the parent phenol (B47542).

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, its corresponding phenol, 4-chloro-2-cyclohexylphenol, can be analyzed by GC. For the analysis of the sodium salt, a derivatization step to convert the phenolate (B1203915) to a more volatile derivative would be necessary.

For the GC analysis of similar chlorinated phenols, non-polar capillary columns such as DB-1 or DB-5 are frequently used. chromforum.org To improve volatility and chromatographic performance, derivatization of the phenolic hydroxyl group is a common practice. chromforum.org Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used to create trimethylsilyl (B98337) ethers, which are more amenable to GC analysis. An alternative approach involves using a polar capillary column, such as one coated with Carbowax, which may offer different selectivity for isomers. chromforum.org

In the context of analyzing related compounds, such as cyclopentyl and cyclohexyl naphthenes in gasoline, GC has been effectively used with molecular sieve columns to separate components by carbon number and structure. osti.gov For the determination of trace levels of genotoxic impurities like 4-chloro-1-butanol (B43188) in pharmaceutical ingredients, a sensitive and robust GC-MS method has been developed and validated, highlighting the capability of GC for trace analysis of chlorinated compounds. nih.gov

Spectrophotometric Detection Methods

Spectrophotometric methods are often used for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) or visible (Vis) regions of the electromagnetic spectrum.

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of phenolic compounds. ijset.in The presence of the phenolic ring in this compound allows for the absorption of UV light, which can be used for its quantification. researchgate.net Aromatic compounds, including phenols, typically exhibit strong absorbance in the UV region. nih.gov

For many phenolic compounds, a characteristic absorbance maximum is observed around 280 nm. nih.gov However, the exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the specific substitution pattern on the aromatic ring. nih.gov For instance, the UV-Vis absorbance spectrum of 4-chlorophenol (B41353), a related compound, has been studied and can serve as a reference. researchgate.net Quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.gov To perform a quantitative analysis, a calibration curve is typically prepared using standard solutions of known concentrations. ijset.in

Table 2: General UV-Vis Spectrophotometric Parameters for Phenolic Compounds

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Wavelength Range | 200 - 400 nm | ijset.in |

| Typical λmax for Phenols | ~280 nm | nih.gov |

| Quantification Method | Calibration Curve | ijset.in |

This table provides a general overview of UV-Vis spectrophotometry for phenolic compounds, which is applicable to this compound.

Fluorometric methods, or fluorescence spectroscopy, are known for their high sensitivity and selectivity for certain classes of compounds. A molecule will fluoresce if it absorbs light at a specific wavelength (excitation wavelength) and then emits light at a longer wavelength (emission wavelength). While some phenolic compounds are naturally fluorescent, others may require derivatization with a fluorescent tag to be detected by this method.

Currently, there is a lack of specific research findings on the native fluorescence properties of this compound or the development of specific fluorometric methods for its detection.

Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. It is an invaluable tool for both the quantification of trace amounts of a compound and the structural elucidation of its metabolites.

When coupled with a separation technique like HPLC or GC, MS provides a powerful analytical platform (LC-MS or GC-MS). For trace analysis, MS can be operated in selected ion monitoring (SIM) mode, where only ions of a specific m/z are detected, greatly enhancing sensitivity and selectivity.

A key feature in the mass spectrum of a compound containing a chlorine atom is the presence of an isotopic peak at M+2, where M is the molecular ion peak. This is due to the natural abundance of the chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. libretexts.orglibretexts.orgjove.com This characteristic isotopic pattern is a strong indicator of the presence of a single chlorine atom in the molecule and is a valuable tool for identifying this compound and its metabolites.

The fragmentation pattern of the molecular ion upon collision-induced dissociation (CID) in an MS/MS experiment can provide detailed structural information. rsc.org For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.orgyoutube.com Fragmentation of phenols can involve the loss of CO or other characteristic neutral losses. youtube.com Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for 4-chloro-2-cyclohexylphenol

| Adduct | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 211.08843 | uni.lu |

| [M+Na]⁺ | 233.07037 | uni.lu |

| [M-H]⁻ | 209.07387 | uni.lu |

This table is based on data for the parent phenol, 4-chloro-2-cyclohexylphenol, as the sodium salt would dissociate in the mass spectrometer. The m/z values would be relevant for the analysis of the phenolate anion or the protonated phenol.

Method Validation and Quality Assurance in Research Analytics

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. For the analysis of this compound in research, this involves a comprehensive evaluation of several key performance characteristics to ensure that the data generated is accurate, precise, and reliable. These parameters are typically defined by international guidelines, such as those from the International Council for Harmonisation (ICH). dtic.mil

Key Method Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria in Research |

| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The analytical signal for this compound should be free from interference from other sample components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.99 for the calibration curve. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be determined based on the specific research application. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically, a recovery of 98-102% of the known amount of spiked analyte. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. It is usually expressed as the relative standard deviation (RSD). | RSD values should generally be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | A signal-to-noise ratio of 3:1 is commonly used. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of 10:1 is often employed. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in parameters like mobile phase composition, pH, or temperature. |

This table is a generalized representation based on common analytical chemistry principles. Specific values would need to be established through dedicated experimental studies for this compound.

Impurity Profiling and Purity Assessment in Synthetic Samples

The synthesis of this compound, like any chemical synthesis, may result in the formation of impurities. These can include unreacted starting materials, intermediates, by-products, and degradation products. Impurity profiling is the process of identifying and quantifying these impurities in a synthetic sample. This is crucial as impurities can significantly impact the chemical and physical properties of the compound and may influence the outcome of research studies.

The purity assessment of a synthetic batch of this compound would typically involve a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used technique for this purpose due to its high resolution and sensitivity. nih.gov A typical approach would involve developing a stability-indicating HPLC method that can separate the main compound from all potential impurities.

Hypothetical Impurity Profile for a Synthetic Sample of this compound:

| Potential Impurity | Chemical Name | Potential Origin |

| Starting Material | 4-chloro-2-cyclohexylphenol | Incomplete reaction |

| Starting Material | Sodium Hydroxide (B78521) | Excess reagent |

| By-product | Dicyclohexylphenol derivatives | Side reactions |

| By-product | Polychlorinated phenols | Over-chlorination |

This table presents a hypothetical scenario. The actual impurity profile would depend on the specific synthetic route and reaction conditions used.

The purity of the synthetic sample is then typically determined by calculating the area percentage of the main peak (this compound) relative to the total area of all peaks in the chromatogram. For research purposes, a purity level of >95% is often required, although this can vary depending on the specific application.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the structural elucidation of unknown impurities. google.com By combining the retention time data from the LC with the mass-to-charge ratio and fragmentation pattern from the MS, it is often possible to identify the chemical structure of minor components in the sample.

Q & A

Q. What experimental protocols are recommended for synthesizing Sodium 4-chloro-2-cyclohexylphenolate with high purity?

Methodological Answer:

- Step 1: Optimize alkylation conditions using cyclohexylphenol derivatives and sodium hydroxide in anhydrous ethanol under inert atmosphere (N₂/Ar) to minimize oxidation .

- Step 2: Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect intermediates and byproducts .

- Step 3: Purify via recrystallization (ethanol/water mixture) and validate purity using FTIR (C-Cl stretch ~750 cm⁻¹) and NMR (¹H NMR: cyclohexyl protons at δ 1.2–2.1 ppm; aromatic protons at δ 6.8–7.4 ppm) .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

Methodological Answer:

- Step 1: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C for 24–72 hours.

- Step 2: Quantify degradation via UV-Vis spectroscopy (λ_max = 270 nm) and LC-MS to identify breakdown products (e.g., free phenol or chlorinated derivatives) .

- Step 3: Use Arrhenius kinetics to model shelf-life predictions.

Key Finding:

- Stability decreases sharply at pH < 4 due to protonation of the phenolate group, leading to precipitation and hydrolysis .

Advanced Research Questions

Q. What density-functional theory (DFT) approaches are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- Step 1: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular orbitals and electrostatic potentials. Exact exchange terms improve accuracy for aromatic systems .

- Step 2: Validate computational results against experimental UV-Vis and cyclic voltammetry data to assess HOMO-LUMO gaps and redox behavior.

Q. How can researchers resolve contradictions between experimental and computational data on the compound’s aqueous solubility?

Methodological Answer:

- Step 1: Re-evaluate solvent models in simulations (e.g., implicit vs. explicit solvation). Explicit water molecules may better capture hydrogen-bonding interactions .

- Step 2: Conduct controlled solubility assays (e.g., shake-flask method) with rigorous temperature and ionic strength controls .

- Step 3: Apply error analysis to identify systematic biases (e.g., overestimated dielectric constants in DFT).

Key Finding:

Q. What strategies are recommended for analyzing trace impurities in this compound batches?

Methodological Answer:

- Step 1: Use UPLC-QTOF-MS with a HILIC column to separate polar impurities (e.g., residual 4-chloro-2-cyclohexylphenol).

- Step 2: Compare fragmentation patterns with reference standards (e.g., CAS 10580-19-5 for sulfonate analogs) .

- Step 3: Quantify impurities via external calibration curves (detection limit: 0.1 ppm) .

Methodological Best Practices

- Literature Review: Prioritize peer-reviewed studies over non-academic sources. Use tools like SciFinder to trace synthetic pathways and safety data .

- Data Reporting: Include raw spectral data in appendices and processed results in the main text, following IUPAC guidelines .

- Ethical Compliance: Document handling protocols for chlorinated byproducts under OSHA/DOT regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.